Tert-butyl 2-{[(5-fluoropyridin-2-yl)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with significant pharmaceutical potential. Its IUPAC name reflects its intricate structure, which includes a bicyclic framework and a fluorinated pyridine moiety. The compound has the molecular formula and a molecular weight of approximately 336.41 g/mol. It is categorized under azabicyclic compounds, which are known for their biological activity, particularly in medicinal chemistry.
This compound can be sourced from various chemical suppliers, including AChemBlock, where it is listed with a purity of 98% and is identified by the CAS number 2007919-75-5 . In the context of classification, it falls under the category of carboxylate esters due to the presence of a carboxylic acid derivative linked to an alcohol (tert-butyl alcohol). Its structural classification as an azabicyclo compound highlights its potential as a scaffold in drug design.
The synthesis of tert-butyl 2-{[(5-fluoropyridin-2-yl)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate involves several key steps:
The detailed synthetic pathway may vary depending on the specific protocol followed, but generally adheres to established organic synthesis methodologies.
The molecular structure of tert-butyl 2-{[(5-fluoropyridin-2-yl)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate can be represented using various structural formulas:
CC(C)(C)OC(=O)N1C2CCC(COC3=CC=C(F)C=N3)C1CC2
This notation encapsulates the arrangement of atoms in the molecule, indicating functional groups and stereochemistry.
Tert-butyl 2-{[(5-fluoropyridin-2-yl)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate can participate in various chemical reactions typical of esters and bicyclic compounds:
These reactions are critical for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for tert-butyl 2-{[(5-fluoropyridin-2-yl)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate is primarily linked to its interaction with biological targets:
The compound's melting point, boiling point, and other thermodynamic properties are essential for understanding its behavior in different environments but require specific experimental data for precise values.
Tert-butyl 2-{[(5-fluoropyridin-2-yl)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate holds promise in several scientific domains:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: